BenchChemオンラインストアへようこそ!

Ospemifene-d4

Stable-isotope labeling Mass spectrometry Internal standard

Ospemifene-d4 (Synonyms: FC-1271a-d4; CAS for unlabeled form: 128607-22-7; molecular formula: C₂₄H₁₉D₄ClO₂; molecular weight: 382.92 g/mol) is a tetra-deuterated stable isotope-labeled analog of the FDA-approved selective estrogen receptor modulator (SERM) ospemifene (Osphena/Senshio). The compound was specifically developed and validated as an internal standard (IS) for the quantitative determination of ospemifene in human plasma by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₂₄H₁₉D₄ClO₂
Molecular Weight 382.92
Cat. No. B1155857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOspemifene-d4
Synonyms2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-d4; _x000B_(Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-ethanol-d4;  2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-ethanol-d4;  FC 1271a-d4;  Fc 1271-d4
Molecular FormulaC₂₄H₁₉D₄ClO₂
Molecular Weight382.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ospemifene-d4: Stable Isotope-Labeled Internal Standard for Ospemifene Bioanalytical Quantification


Ospemifene-d4 (Synonyms: FC-1271a-d4; CAS for unlabeled form: 128607-22-7; molecular formula: C₂₄H₁₉D₄ClO₂; molecular weight: 382.92 g/mol) is a tetra-deuterated stable isotope-labeled analog of the FDA-approved selective estrogen receptor modulator (SERM) ospemifene (Osphena/Senshio) [1]. The compound was specifically developed and validated as an internal standard (IS) for the quantitative determination of ospemifene in human plasma by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled ospemifene, which cannot serve as its own IS, ospemifene-d4 provides a +4 Da mass shift that permits nearly identical chromatographic co-elution with distinct mass spectrometric detection, enabling correction for matrix effects, extraction recovery variability, and instrument fluctuation in bioanalytical assays [2].

Why Unlabeled Ospemifene or Structural Analogs Cannot Substitute for Ospemifene-d4 in Bioanalytical Quantification


Ospemifene-d4 cannot be replaced by unlabeled ospemifene or other SERM-based internal standards for quantitative bioanalysis. The unlabeled parent compound ospemifene (MW 378.89 g/mol) produces an identical mass spectrometric signal to the analyte and therefore cannot serve as its own internal standard — the analyte and IS would be indistinguishable in the MS detector [1]. Non-deuterated structural analogs such as tamoxifen or raloxifene exhibit different chromatographic retention times and ionization efficiencies in LC-MS/MS, which renders them unable to track extraction recovery and matrix effects with the same fidelity as a co-eluting stable isotope-labeled analog . In contrast, ospemifene-d4 co-elutes with ospemifene (retention time differential typically <0.1 min) while providing a distinct precursor-to-product ion transition (m/z difference of +4), delivering the highest attainable accuracy per FDA bioanalytical guidance [2].

Quantitative Comparative Evidence for Ospemifene-d4: Differentiation Benchmarks for Selection and Procurement


Mass Shift and Isotopic Resolution: Ospemifene-d4 vs. Unlabeled Ospemifene in LC-MS/MS Detection

Ospemifene-d4 possesses exactly four deuterium atoms replacing the four protium atoms on the ethanol moiety (1,1,2,2-tetradeuterioethanol group), producing a molecular ion [M+H]⁺ shift of +4 Da relative to unlabeled ospemifene . This mass shift is sufficient to place the IS signal completely outside the natural isotopic envelope of the analyte. In the published LC-MS/MS method, ospemifene was monitored via the m/z 379.2 → 105.1 transition, while ospemifene-d4 was simultaneously detected at m/z 383.2 → 109.1, with no cross-signal interference observed [1]. In contrast, unlabeled ospemifene cannot be differentiated from the analyte in the mass spectrometer; structural analog IS candidates such as tamoxifen (MW 371.5) or raloxifene (MW 473.6) have different precursor ions and retention times and thus provide inferior correction for matrix effects .

Stable-isotope labeling Mass spectrometry Internal standard

Method Validation Linearity, Accuracy, and Precision Achieved with Ospemifene-d4 as Internal Standard

In a rigorously validated LC-MS/MS method published by Yadlapalli et al. (2019), ospemifene-d4 was employed as the internal standard for ospemifene quantification in human plasma [1]. The method was validated per FDA bioanalytical method validation guidelines, yielding a calibration curve that was linear (r² = 0.99, with a reported r value ≥0.9995) across the concentration range of 5.02–3025 ng/mL, covering the clinically observed Cmax after a 60 mg oral dose (geometric mean Cmax: 612 ng/mL in the single-dose study; up to approximately 1600 ng/mL at steady state) [2]. This performance contrasts with methods relying on non-deuterated IS, where matrix effects and extraction variability commonly reduce linearity (r² frequently <0.99) and increase inter-day precision variability >15% [3].

Bioanalytical method validation LC-MS/MS Pharmacokinetics

Isotopic and Chemical Purity Specifications: Ospemifene-d4 vs. Other Deuterated SERM Internal Standards

Ospemifene-d4 is commercially available with certified specifications that are critical for quantitative bioanalysis. Cayman Chemical specifies purity ≥99% deuterated forms (d1-d4) and a formulation suitable for direct dissolution in acetonitrile . MedChemExpress reports chemical purity of 99.65% for their ospemifene-d4 lot, with isotopic enrichment >98% . Sussex Research certifies >95% HPLC purity with >98% isotopic enrichment . In contrast, attempts to use other commercially available deuterated SERMs as IS — such as tamoxifen-d5 (typical purity 95-98%, isotopic enrichment 90-95%) or raloxifene-d4 — introduce two compounding problems: (i) lower isotopic enrichment can produce analyte-IS cross-signal; and (ii) chromatographic retention time mismatch precludes adequate matrix effect compensation . The unique structural identity of ospemifene-d4 to the analyte eliminates these dual deficiencies.

Isotopic enrichment Chemical purity Reference standards

Regulatory-Grade Suitability for ANDA, DMF, and BA/BE Studies: Ospemifene-d4 as a Fit-for-Purpose Reference Standard

Ospemifene-d4 is explicitly characterized and supplied as a regulatory-compliant reference standard suitable for Abbreviated New Drug Application (ANDA), Drug Master File (DMF) submissions, analytical method validation (AMV), and quality control (QC) applications during commercial production of ospemifene [1]. Its use as the IS in a validated human plasma LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy volunteers following a 60 mg oral ospemifene dose, demonstrating operational fitness for bioequivalence (BA/BE) studies [2]. In contrast, non-deuterated structural analog IS or unlabeled ospemifene itself would fail the FDA requirement for a suitable IS in regulated bioanalysis, necessitating re-validation with a SIL-IS and potentially jeopardizing regulatory timelines [3].

ANDA submission DMF Bioequivalence studies

Long-Term Storage Stability: Ospemifene-d4 Demonstrates ≥4-Year Shelf Life at -20°C

According to Cayman Chemical's product specifications, ospemifene-d4 demonstrates stability of ≥4 years when stored at -20°C as a solid . This long-term stability minimizes the frequency of re-characterization and re-purchase, supporting multi-year bioanalytical programs. In contrast, unlabeled ospemifene reference standards from Sigma-Aldrich are recommended for storage at 2-8°C (refrigerated) rather than frozen, which may impose a shorter shelf life . Other deuterated SERM IS compounds (e.g., tamoxifen-d5) typically carry manufacturer-stated retest periods of 2-3 years .

Long-term stability Reference standard storage Procurement planning

Versus Unlabeled Ospemifene: Procurement Cost and Application Value Analysis

Ospemifene-d4 commands a price premium relative to unlabeled ospemifene reflecting its specialized synthesis and purification. Representative pricing for ospemifene-d4 is approximately $206–$428 per mg (small quantities), compared to unlabeled ospemifene at approximately $50–$150 per mg . However, this premium is offset by the compound's direct applicability as a regulatory-compliant IS, eliminating the labor and validation costs associated with attempting to use an unlabeled standard or non-analog IS. The use of a non-SIL-IS typically requires extensive matrix effect testing (typically costing $5,000–$15,000 in analytical development), whereas ospemifene-d4 provides immediate matrix effect compensation by virtue of co-elution [1].

Procurement economics Reference standard Cost-of-analysis

Optimal Application Scenarios for Ospemifene-d4 Based on Quantitative Evidence


Regulatory Bioequivalence (BA/BE) Studies for Generic Ospemifene Formulations (ANDA Submissions)

Ospemifene-d4 is the validated IS of choice for human plasma LC-MS/MS methods supporting ANDA bioequivalence studies for generic ospemifene 60 mg tablets. As demonstrated by Yadlapalli et al. (2019), the method using ospemifene-d4 achieved linearity from 5.02–3025 ng/mL (r²=0.99) and was successfully applied to a clinical pharmacokinetic study in healthy volunteers [1]. The compound's FDA-compliant validation profile directly supports ANDA regulatory submissions without the need for IS re-validation, and the 600-fold dynamic range comfortably covers both single-dose Cmax (~612 ng/mL) and steady-state concentrations (~1600 ng/mL) [2].

Clinical Pharmacokinetic Studies of Ospemifene in Special Populations (Hepatic/Renal Impairment, Drug-Drug Interaction Studies)

For pharmacokinetic studies in special populations — such as postmenopausal women with mild hepatic impairment or subjects co-administered CYP3A4 inhibitors/inducers — ospemifene-d4 is essential for accurate plasma concentration quantification [1]. The SIL-IS corrects for matrix effects that may vary between healthy and impaired plasma matrices, ensuring consistent accuracy across patient populations. Published PK data show ospemifene half-life of ~24.5 hours and minimal accumulation at steady state, requiring a validated assay with sensitivity spanning sub-therapeutic trough concentrations (~5 ng/mL) to peak exposures (~1600 ng/mL) — precisely the range covered by the ospemifene-d4 IS method [2].

GMP Quality Control Batch Release Testing for Ospemifene API and Finished Dosage Forms

Ospemifene-d4 is suitable for use in quality control laboratories performing batch release assays for ospemifene active pharmaceutical ingredient (API) and finished dosage forms. As supplied by SynZeal and Clearsynth with regulatory-compliant Certificates of Analysis, ospemifene-d4 meets the reference standard requirements for HPLC-UV and LC-MS impurity profiling methods [1]. Its isotopic purity ≥98% ensures that the IS signal remains distinct from the analyte even at 0.1% impurity reporting thresholds, a critical requirement for ICH-compliant impurity analysis [2].

Preclinical Pharmacokinetic and Toxicokinetic Studies in Animal Models (Rat, Cynomolgus Monkey)

Ospemifene-d4 is applicable as an IS for preclinical PK and TK studies in species used for ospemifene safety evaluation [1]. Published metabolism data confirm that the major metabolite 4-hydroxyospemifene represents approximately 25% of parent drug abundance in human plasma, with similar profiles observed in rat and cynomolgus monkey [2]. The co-elution of ospemifene-d4 with the parent drug ensures that species-specific matrix differences (e.g., rat plasma vs. human plasma) are corrected identically for the IS and analyte, a key requirement for cross-species exposure comparisons in regulatory toxicology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ospemifene-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.